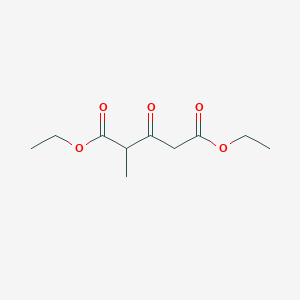

![molecular formula C9H20O3 B3048443 Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- CAS No. 169505-10-6](/img/structure/B3048443.png)

Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-

Overview

Description

“Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-” is a chemical compound with the molecular formula C7H16O4 . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, and others .

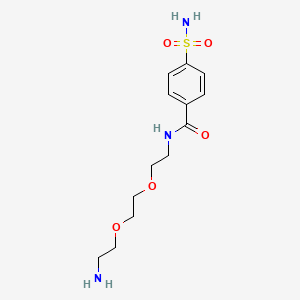

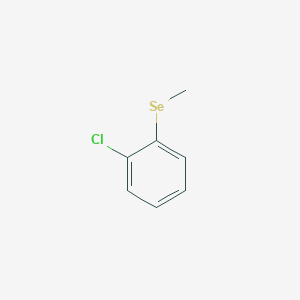

Molecular Structure Analysis

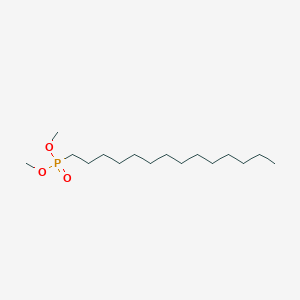

The molecular structure of “Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-” consists of a chain of carbon atoms with attached hydrogen atoms and oxygen atoms forming ether linkages . The IUPAC Standard InChIKey for this compound is JLGLQAWTXXGVEM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of “Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-” is 164.1995 . It has a boiling point of 522.2 K .

Scientific Research Applications

Catalysis and Chemical Reactions :

- Ethanol is used in the study of catalytic activities of different aluminas and silica-aluminas in the dehydration process. It's shown that ethanol converts to ethylene with high selectivity over alumina catalysts (Phung et al., 2014).

- In another study, ethanol's interaction with metal cations and its electroreduction in acetonitrile solutions are explored, highlighting the versatility of ethanol in various chemical environments (Caram et al., 1994).

Surface Chemistry and Adsorption Studies :

- Ethanol's adsorption and reaction on supported Au nanoparticles offer insights into the surface chemistry of ethanol. This includes understanding ethanol's dissociation into ethoxy species and its role in producing hydrogen and acetaldehyde (Gazsi et al., 2011).

- The steam reforming of ethanol on Ni/CeO2 is investigated, emphasizing the role of ethoxy and acetate as intermediates in the reaction pathway (Xu et al., 2013).

Physical Properties and Phase Equilibria :

- Studies on the density, refractive index, and speed of sound for mixtures involving 2-ethoxy-2-methylbutane, ethanol, and water, contribute to understanding the physical properties and phase behavior in these systems (Arce et al., 2000).

- Research on vapor-liquid equilibrium for binary systems with ethanol, such as ethanol-water and methyl acetate-ethanol, provides valuable data for thermodynamic analysis and process optimization in industrial applications (Costa et al., 2020).

Catalysis and Synthesis Reactions :

- The simultaneous synthesis of 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) using acidic ion-exchange resins underlines the importance of ethanol in etherification reactions (Soto et al., 2018).

Polymerization and Surface Interactions :

- The polymerization process of silane coupling agents and kinetics of ethanol release are explored, demonstrating ethanol's role in complex chemical reactions (Ogasawara et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2-[2-(2-methylbutoxy)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-9(2)8-12-7-6-11-5-4-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGPMKGMNCNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468285 | |

| Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |

CAS RN |

169505-10-6 | |

| Record name | Ethanol, 2-[2-(2-methylbutoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.